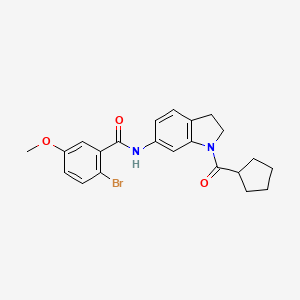
2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C22H23BrN2O3 and its molecular weight is 443.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A novel bromophenol derivative, closely related to the specified compound, has been synthesized and shown to have significant anticancer activities on human lung cancer cell lines. This derivative, BOS-102, can effectively induce cell cycle arrest and apoptosis in cancer cells by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4). It also activates caspase-3 and poly (ADP-ribose) polymerase (PARP), alters the Bax/Bcl-2 ratio, and affects mitochondrial functions, showcasing its potential as an anticancer drug (Guo et al., 2018).
Radiotracer Potential
Research on compounds similar to 2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide has revealed their potential as radiotracers. Studies involving 76Br-labeled σ2-receptor ligands indicate that these compounds could be effective in identifying tumors in vivo. The compounds demonstrated a high yield and specific activity, along with high affinity and selectivity for the σ2 receptor, making them promising for PET imaging of solid tumors (Rowland et al., 2006).
GPR35 Agonists
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, which share structural similarities with the target compound, have been identified as potent agonists of the G protein-coupled receptor-35 (GPR35). These compounds show significant potential in treating pain, inflammation, and metabolic diseases. Among them, certain derivatives demonstrated high agonistic potency and good drug-like properties, highlighting their suitability for developing new GPR35 agonists (Wei et al., 2018).
Photodynamic Therapy
Some benzamide derivatives have been shown to have applications in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanines substituted with new benzenesulfonamide derivative groups have been synthesized. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Antimicrobial and Cytotoxic Evaluation
Benzene sulfonamides derived from similar structures have been synthesized and screened for antimicrobial activity against various bacterial and fungal strains. These compounds also showed potent cytotoxic activity against specific cancer cell lines, suggesting their potential use in antimicrobial and anticancer therapies (Kumar et al., 2017).
Propiedades
IUPAC Name |
2-bromo-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-28-17-8-9-19(23)18(13-17)21(26)24-16-7-6-14-10-11-25(20(14)12-16)22(27)15-4-2-3-5-15/h6-9,12-13,15H,2-5,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNGTNBGJIEKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3001355.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)
![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)
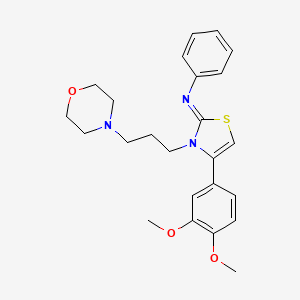
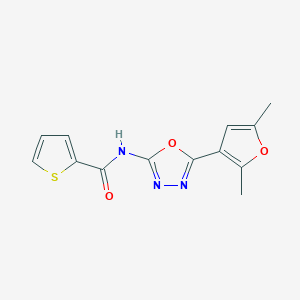
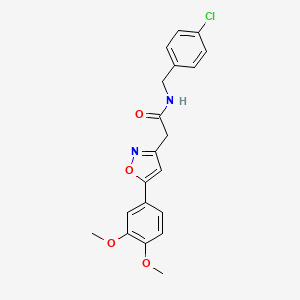
![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)
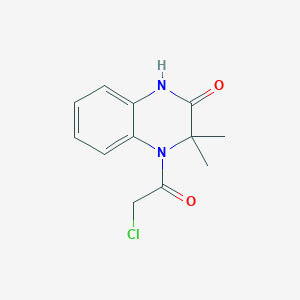
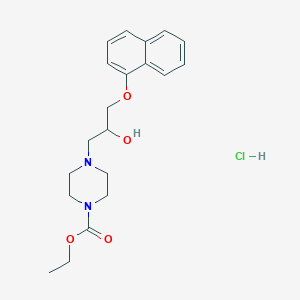
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)
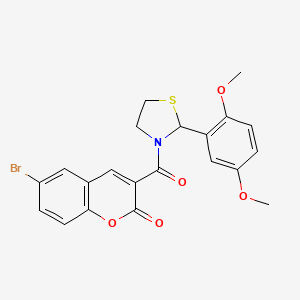
![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)
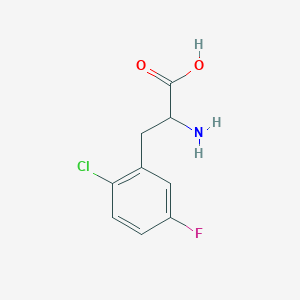
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3001377.png)
